molecular formula C18H15N3O4S B2601393 N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681167-33-9

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2601393
CAS No.: 681167-33-9
M. Wt: 369.4
InChI Key: QEIYLLVYDIIOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for its potential in oncology and infectious disease studies. This compound features a benzothiazole core linked to a 2,3-dihydrobenzo[1,4]dioxine moiety via a carboxamide bridge, a structural motif shared with several biologically active molecules. Its core structure is closely related to a class of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives that have been identified as novel BCR-ABL1 inhibitors through structure-based virtual screening . These inhibitors are promising for targeting chronic myeloid leukemia (CML), and related compounds demonstrate anti-tumor effects by inhibiting BCR-ABL-dependent signaling and inducing apoptosis in cancer cell lines . Furthermore, the benzothiazole-acetamide scaffold is a recognized pharmacophore in antimicrobial development. Similar compounds have been synthesized and evaluated for their antibacterial and antifungal potential, showing significant activity against a range of gram-positive and gram-negative bacteria . The mechanism of action for such derivatives often involves targeting essential bacterial enzymes, such as DNA gyrase . Researchers can leverage this compound as a key intermediate or lead structure for developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-10(22)19-11-6-7-12-16(8-11)26-18(20-12)21-17(23)15-9-24-13-4-2-3-5-14(13)25-15/h2-8,15H,9H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIYLLVYDIIOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The acetamide group is introduced through acetylation, and the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety is attached using appropriate coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. The process is monitored to ensure consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is studied for its biological activity. It has shown promise in inhibiting enzymes and modulating biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on their core scaffolds and substituents, as outlined below:

Benzothiazole Derivatives with Varied Substituents
Compound Name Substituents Biological Target Key Findings Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro group, thiadiazole-thioacetamide VEGFR-2 Exhibited potent antitumor activity (IC50 = 1.2 µM against MCF-7 cells) and strong VEGFR-2 inhibition (87% at 10 µM). The nitro group enhances electron-withdrawing effects, improving kinase binding .
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) Sulfonamide, acetamido Undisclosed Synthesized via EDC/DMAP coupling; the sulfonamide group may improve hydrophilicity but showed limited yield (20%) .
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (Intermediate) Thiocyanate MT-4 cells Demonstrated cytotoxicity (CC50 <10 µM), highlighting the impact of electronegative substituents on cell membrane penetration .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, thiocyanate) correlate with enhanced cytotoxicity but may reduce solubility.
  • Acetamido substituents (as in the target compound and compound 28) balance hydrophilicity and metabolic stability compared to bulkier groups like sulfonamides.
Dihydrobenzodioxine Carboxamide Derivatives
Compound Name Substituents Biological Target Key Findings Reference
N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 4-Chlorophenethyl Immunoproteasome β5i Showed 36% inhibition of β5i, suggesting moderate binding affinity. The chlorophenethyl group may enhance hydrophobic interactions .
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) Cyclopentylamino CDK9 Achieved selective CDK9 inhibition (IC50 = 0.8 µM), attributed to the dihydrobenzodioxine scaffold’s planar geometry fitting kinase ATP pockets .

Key Observations :

  • The dihydrobenzodioxine scaffold contributes to kinase selectivity (e.g., CDK9 over other kinases) due to its rigid, planar structure.
  • Hydrophobic substituents (e.g., chlorophenethyl) improve target engagement in proteasome inhibition but may limit solubility.
Hybrid Benzothiazole-Dihydrobenzodioxine Compounds
Compound Name Substituents Biological Target Key Findings Reference
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride Benzyl, tetrahydrothienopyridine Undisclosed Supplier data indicate availability for pharmacological testing, suggesting potential dual-targeting applications .

Key Observations :

  • Hybrid structures combining benzothiazole and dihydrobenzodioxine (as in the target compound) are rare but may synergize mechanisms (e.g., kinase + proteasome inhibition).

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a dioxine ring, contributing to its unique pharmacological properties. Its molecular formula is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 378.43 g/mol. The presence of various functional groups enhances its interaction with biological targets.

Research indicates that this compound primarily acts as an antagonist at the α2-adrenoceptor subtype C (alpha-2C) . This receptor is implicated in various physiological processes, including neurotransmitter release and modulation of vascular tone.

Target Interaction

The compound's interaction with the alpha-2C adrenoceptor suggests potential applications in treating conditions such as hypertension and anxiety disorders. The antagonistic action may lead to increased norepinephrine release, enhancing sympathetic nervous system activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity . For instance, derivatives containing benzimidazole and benzothiazole cores have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.053D

These findings indicate that similar compounds can effectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest that compounds with benzothiazole structures are particularly effective against Staphylococcus aureus and Escherichia coli .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives in vitro against human lung cancer cell lines using MTS cytotoxicity assays. The study highlighted that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to their counterparts .

Another study focused on the binding affinity of these compounds to DNA, revealing that they predominantly bind within the minor groove of AT-rich DNA sequences, which may contribute to their antitumor efficacy through interference with DNA replication and transcription processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.